6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N5O2S/c1-15-23(35-25-29-21(14-31(15)25)17-4-8-19(27)9-5-17)24(34)28-12-13-32-22(33)11-10-20(30-32)16-2-6-18(26)7-3-16/h2-11,14H,12-13H2,1H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQXCVSYYWVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
1. Structure and Synthesis
This compound features a unique structure that combines a thiazole ring with a pyridazine moiety. The synthesis typically involves multi-step organic reactions, where key intermediates are formed through reactions such as nucleophilic substitutions and cyclization processes. For example, the synthesis of related pyridazinone derivatives has been documented, highlighting their diverse biological activities, including antimicrobial and anticancer properties .
2.1 Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyridazine ring have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound is hypothesized to exert its anticancer effects through mechanisms such as the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
2.2 Antimicrobial Activity
Pyridazinone derivatives have been reported to possess antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's thiazole and pyridazine components may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.
- Inhibition of Enzymatic Activity : Some derivatives have demonstrated the ability to inhibit enzymes critical for cancer cell survival and proliferation.
- Antimicrobial Mechanisms : The compound may interfere with bacterial protein synthesis or cell wall integrity.
Case Study 1: Anticancer Efficacy
A study on similar imidazo[2,1-b]thiazole derivatives found that they significantly inhibited the growth of colorectal cancer cells (HCT116, HT29) by inducing ROS-mediated apoptosis . The compound's structure suggests it could have comparable effects.
Case Study 2: Antimicrobial Properties
Research into pyridazinone compounds has shown promising results against various bacterial strains. For example, a series of synthesized pyridazinones demonstrated notable activity against E. coli and Staphylococcus aureus, indicating potential for further development in antimicrobial therapies .
5. Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Type | Activity Type | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|---|
| Pyridazinone | Anticancer | HCT116, HT29 | Induction of apoptosis via ROS |
| Imidazo[2,1-b]thiazole | Antimicrobial | E. coli, S. aureus | Disruption of cell membrane integrity |
| Pyridazine | Antibacterial | Various | Inhibition of protein synthesis |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within this chemical family. For instance, compounds with structural similarities have demonstrated significant growth inhibition against various cancer cell lines:
- SNB-19 : 86.61% growth inhibition
- OVCAR-8 : 85.26% growth inhibition
- NCI-H40 : 75.99% growth inhibition
- Moderate activity against several other lines including MDA-MB-231 and HCT-116 with growth inhibitions ranging from 51.88% to 67.55% .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the fluorophenyl groups or the ethyl side chain can significantly impact biological activity. For example, varying the position and number of fluorine substituents on the phenyl rings has been shown to alter both potency and selectivity towards cancer cells.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
-
Synthesis and Evaluation :
- A study synthesized various thiazole derivatives and evaluated their anticancer activities, finding that modifications led to enhanced potency .
- Another research focused on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of similar compounds, emphasizing their favorable pharmacokinetic profiles .
-
Clinical Relevance :
- A case study involving a derivative of this compound demonstrated promising results in preclinical trials for treating specific cancer types, showcasing its potential as a lead compound for further development.
| Compound Name | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| Compound D | MDA-MB-231 | 67.55 |
| Compound E | HCT-116 | 51.88 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]Thiazole Derivatives with Carboxamide Substituents
*Calculated molecular weight based on structure.
Key Observations :
- The target compound’s pyridazinone-ethyl side chain increases molecular weight and complexity compared to simpler carboxamide derivatives (e.g., BI82825, BI82795). This may reduce solubility but enhance target selectivity .
- The methyl group at position 3 is conserved across analogs, suggesting its role in stabilizing the heterocyclic core .
Heterocyclic Compounds with Fluorophenyl and Pyridazinone Moieties
Kynurenine Formamidase Inhibitors ()
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide : Combines fluorophenyl and pyrimidinedione groups.
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid : Fluorophenyl-tetrahydropyrimidine scaffold.
N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid : Imidazopyridine core with amide linkage.
These compounds exhibit binding affinities ranging from -9.0 to -8.7 kcal/mol. The target compound’s pyridazinone group may similarly interact with enzymatic active sites, though experimental validation is needed .
Sigma Receptor Ligands ()
Compounds like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol demonstrate fluorophenyl groups in neurotransmitter regulation. The target compound’s fluorophenyl and pyridazinone groups could modulate sigma receptors, but direct evidence is lacking .
Thiazole/Thiazinane Derivatives ()
- (2Z)-N-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: Features a thiazinane core with morpholino and phenylimino substituents. The morpholino group may enhance solubility compared to the target compound’s pyridazinone .
- N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Shares the imidazothiazole core but substitutes pyridazinone with dimethyl oxazole, likely altering pharmacokinetic profiles .
Structural and Functional Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
